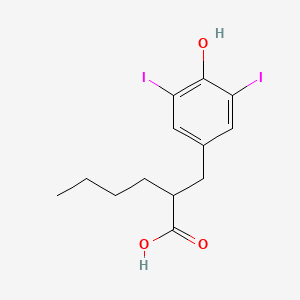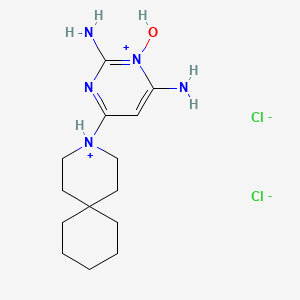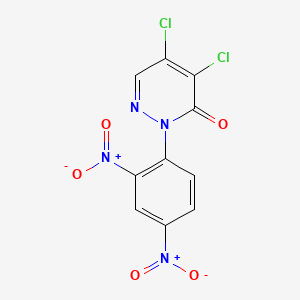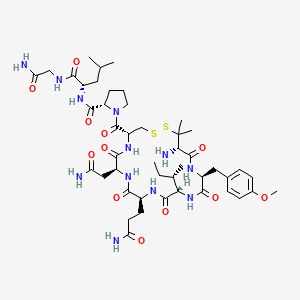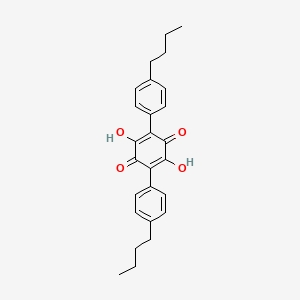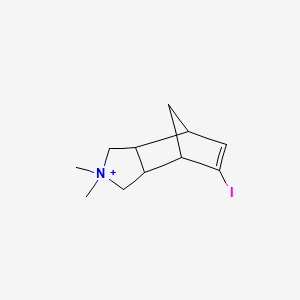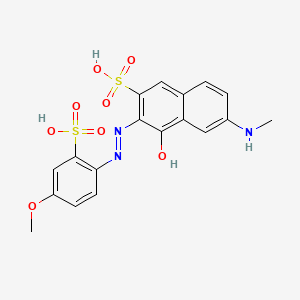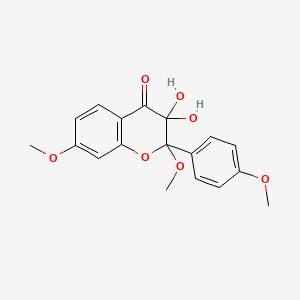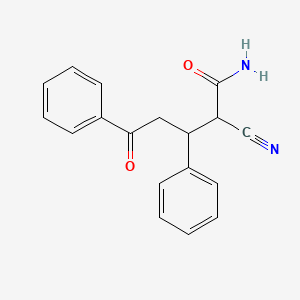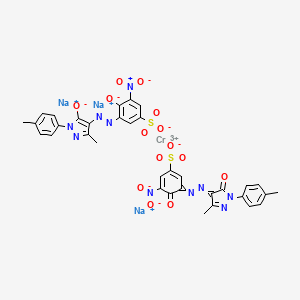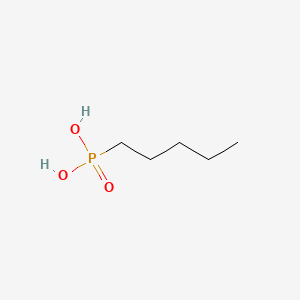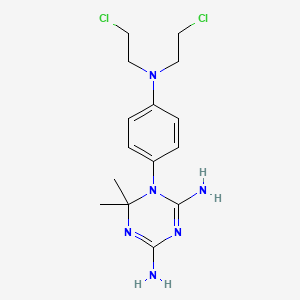
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize high-pressure reactors and specific catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired product.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets, such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer applications, where it can inhibit the growth of cancer cells by interfering with their genetic material.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazine derivatives and compounds with bis(2-chloroethyl)amino groups. For example:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis.
Allylamine: An organic compound with a similar amine group structure. The uniqueness of 1,3,5-Triazine-2,4-diamine, 1-(4-(bis(2-chloroethyl)amino)phenyl)-1,6-dihydro-6,6-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
151648-35-0 |
|---|---|
Molekularformel |
C15H22Cl2N6 |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
1-[4-[bis(2-chloroethyl)amino]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H22Cl2N6/c1-15(2)21-13(18)20-14(19)23(15)12-5-3-11(4-6-12)22(9-7-16)10-8-17/h3-6H,7-10H2,1-2H3,(H4,18,19,20,21) |
InChI-Schlüssel |
BXCJCYCMGXNFAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)N(CCCl)CCCl)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


